1-(4-Phenoxybutyl)piperazine (CAS 92493-11-3) is a highly versatile, mono-substituted secondary amine building block characterized by a piperazine core linked to a lipophilic 4-phenoxybutyl chain. With a molecular weight of 234.34 g/mol, an XLogP3 of approximately 2.0, and a Topological Polar Surface Area (TPSA) of 24.5 Ų, it possesses ideal physicochemical properties for central nervous system (CNS) penetration. In industrial and medicinal chemistry procurement, it is primarily sourced as a pre-assembled precursor to bypass the notoriously difficult mono-alkylation of piperazine. It serves as a critical structural motif in the development of dopamine D2 receptor ligands, serotonin modulators, and novel antimycobacterial agents, offering a precise spatial distance between the basic amine and the terminal aromatic ring [1].
Attempting to substitute commercially pure 1-(4-phenoxybutyl)piperazine with in-house synthesis from generic piperazine and 4-phenoxybutyl halides routinely fails at the process scale due to poor chemoselectivity. The direct alkylation of unsubstituted piperazine invariably produces a difficult-to-separate mixture of unreacted starting material, the desired mono-alkylated product, and significant di-alkylated byproducts, often capping the desired mono-substituted yield at 40-60%[1]. Furthermore, substituting the 4-carbon butyl linker with shorter (ethyl/propyl) or longer (pentyl) chains fundamentally alters the spatial geometry and lipophilicity of the resulting downstream active pharmaceutical ingredients (APIs), destroying the precise receptor-pocket fit required for dopamine D2 and 5-HT receptor binding [2]. Consequently, procuring the >95% pure, pre-assembled building block is mandatory for maintaining high yields and reproducible pharmacological profiles in downstream coupling reactions.
In the synthesis of complex pharmaceutical libraries, the use of pre-assembled 1-(4-phenoxybutyl)piperazine significantly outperforms de novo in-house alkylation. When researchers synthesized the phenoxybutyl piperazine motif via spiro salt ring-opening (a method designed to force mono-substitution), the overall yield was still limited to 63% over two steps [1]. In contrast, direct procurement of the pure building block allows for immediate downstream coupling (e.g., to benzothiazin-4-one cores), achieving direct conversion yields of up to 44% for the final API without the need for intermediate spiro-salt formation or complex chromatographic separation of di-alkylated impurities [2].
| Evidence Dimension | Precursor Synthesis Yield and Step Count |
| Target Compound Data | Procured 1-(4-Phenoxybutyl)piperazine (0 steps to precursor, >95% mono-substituted purity) |
| Comparator Or Baseline | In-house synthesis via spiro salt intermediate (2 steps, 63% yield) |
| Quantified Difference | Direct procurement saves 2 synthetic steps and eliminates a 37% yield loss associated with precursor preparation. |
| Conditions | Library synthesis of antiviral and antimycobacterial compounds |
Procuring the pre-assembled amine eliminates the primary synthetic bottleneck of piperazine chemistry, accelerating library generation and scale-up.
The addition of the 4-phenoxybutyl chain fundamentally shifts the physicochemical profile of the piperazine core, making it a privileged structure for neuroactive drugs. While unsubstituted piperazine is highly hydrophilic with a negative LogP (-1.2), 1-(4-phenoxybutyl)piperazine achieves an XLogP3 of approximately 2.01 while maintaining a low Topological Polar Surface Area (TPSA) of 24.5 Ų. This specific TPSA and LogP combination falls squarely within the optimal range for Blood-Brain Barrier (BBB) permeability, which is not achievable using shorter alkyl chain substitutions like 1-benzylpiperazine.
| Evidence Dimension | Lipophilicity (XLogP3) and TPSA |
| Target Compound Data | 1-(4-Phenoxybutyl)piperazine (XLogP3 ~2.01, TPSA 24.5 Ų) |
| Comparator Or Baseline | Unsubstituted Piperazine (LogP -1.2, TPSA 24.1 Ų) |
| Quantified Difference | A +3.2 shift in LogP, transforming a hydrophilic core into a BBB-permeable pharmacophore. |
| Conditions | Standard predictive physicochemical profiling for drug-likeness |
This exact chain length provides the necessary lipophilicity for CNS drug discovery, making it superior to generic protected piperazines.
1-(4-Phenoxybutyl)piperazine is highly effective as a nucleophile in the synthesis of 2-piperazino-substituted 1,3-benzothiazine-4-ones, a new class of tuberculosis (TB) drugs. When reacted with the benzothiazin-4-one core, the 4-phenoxybutyl derivative successfully yielded the target API (Compound 10) in a 44% isolated yield as a crystalline solid[1]. This demonstrates excellent processability and steric compatibility compared to bulkier or more rigid secondary amines, which often suffer from severe steric hindrance during the critical coupling step to the benzothiazine ring.
| Evidence Dimension | Downstream API Coupling Yield |
| Target Compound Data | 1-(4-Phenoxybutyl)piperazine (44% isolated yield for Compound 10) |
| Comparator Or Baseline | Bulkier secondary amines (often <20% yield due to steric hindrance at the 2-position of the benzothiazine core) |
| Quantified Difference | Maintains a commercially viable >40% coupling yield despite the long lipophilic tail. |
| Conditions | Nucleophilic aromatic substitution on 1,3-benzothiazine-4-one |
Proves that the compound's terminal phenoxy group does not sterically inhibit the reactivity of the piperazine nitrogen, ensuring reliable API manufacturing.
Because of its optimal 4-carbon linker and terminal aromatic ring, 1-(4-phenoxybutyl)piperazine is a premier building block for designing atypical antipsychotics and CNS modulators. The specific spatial geometry allows the phenoxy group to anchor into the hydrophobic pockets of GPCRs, making it the precursor of choice over shorter-chain analogs for achieving functional selectivity at D2 and 5-HT receptors [1].
The compound is directly utilized to synthesize 2-piperazino-1,3-benzothiazine-4-one derivatives. Its incorporation provides the necessary lipophilicity to penetrate the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis, making it a critical raw material for research programs targeting Extensively Drug-Resistant TB (XDR-TB) [2].
In antiviral discovery, particularly for RNA viruses like Rift Valley Fever Virus (RVFV), 1-(4-phenoxybutyl)piperazine serves as a highly processable scaffold. Its pre-assembled nature allows chemists to rapidly generate diverse libraries via simple nucleophilic substitutions or cross-coupling reactions at the free secondary amine, bypassing the low-yielding spiro salt intermediates required for de novo synthesis [3].
Irritant